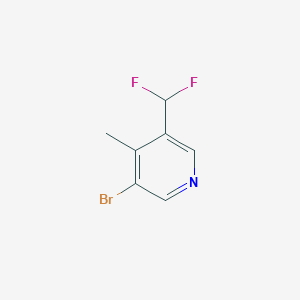

3-Bromo-5-(difluoromethyl)-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

A study by Ahmad et al. (2017) on the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from commercially available compounds, including bromopyridines, showed potential applications in creating chiral dopants for liquid crystals. The derivatives exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition, highlighting their chemical versatility and potential for further exploration in material science and biology (Ahmad et al., 2017).

Electrocatalysis and Environmental Applications

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, producing 6-aminonicotinic acid with high yield and selectivity. This process, avoiding toxic solvents and catalysts, showcases the compound's role in green chemistry and its contribution to environmentally friendly synthetic routes (Feng et al., 2010).

Catalysis and Synthetic Applications

The amination of aryl halides using copper catalysis, as demonstrated by Lang et al. (2001), provides an efficient method for converting bromopyridine into aminopyridine. This method features low catalyst loading and mild conditions, indicating the utility of bromopyridines in facilitating amination reactions for synthesizing complex organic molecules (Lang et al., 2001).

Material Science and Luminescence

Aoki et al. (2011) explored the regioselective aromatic substitution reactions of cyclometalated Ir(III) complexes, leading to derivatives that exhibit blue, green, and red color luminescence emission. This study illustrates the potential of pyridine derivatives in developing materials for optoelectronic applications, such as OLEDs and sensors, by tailoring their luminescent properties (Aoki et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cellular metabolism and energy production.

Biochemical Pathways

The compound potentially affects the citric acid cycle, specifically the step catalyzed by succinate dehydrogenase . Inhibition of this enzyme disrupts the cycle, potentially leading to decreased ATP production and other downstream effects.

Result of Action

Inhibition of succinate dehydrogenase could lead to disruption of energy production within cells .

properties

IUPAC Name |

3-bromo-5-(difluoromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUOPUSAYVGPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)

![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)

![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)

![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)